molecular formula C13H15ClF3N5O2 B1435736 (1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine CAS No. 1823194-64-4

(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine

Cat. No.: B1435736
CAS No.: 1823194-64-4
M. Wt: 365.74 g/mol
InChI Key: ZZJINBGUEHZXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine is a useful research compound. Its molecular formula is C13H15ClF3N5O2 and its molecular weight is 365.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound interacts with its target, the bacterial PPTases, by inhibiting their activity . This selective inhibition disrupts the normal functioning of the bacterial cells, leading to their eventual death .

Biochemical Pathways

The inhibition of PPTases affects the secondary metabolism of the bacterial cells . PPTases are involved in a post-translational modification that is crucial for the viability and virulence of bacterial cells . Therefore, the inhibition of these enzymes disrupts essential biochemical pathways in the bacteria, thwarting their growth .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been studied . .

Result of Action

The result of the compound’s action is the attenuation of bacterial growth . An advanced analogue of this compound, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound has been found to be effective in different bacterial environments, including those of Bacillus subtilis and methicillin-resistant Staphylococcus aureus .

Biochemical Analysis

Biochemical Properties

(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound is known to enhance binding affinity and selectivity towards specific targets . This compound has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial cell viability and virulence . Additionally, it interacts with various proteins involved in cellular signaling pathways, potentially modulating their activity and downstream effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to attenuate the production of Sfp-PPTase-dependent metabolites in bacterial cells, thereby thwarting bacterial growth . Moreover, its interaction with cellular proteins can lead to alterations in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, thereby inhibiting or activating their functions . The compound’s trifluoromethyl group enhances its binding affinity, allowing it to effectively interact with its targets. Additionally, it has been shown to inhibit bacterial phosphopantetheinyl transferase, leading to a reduction in bacterial virulence . These interactions can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments. Its degradation products may also exhibit biological activity, potentially contributing to its overall effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as inhibiting bacterial growth without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain concentration.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s trifluoromethyl group influences its metabolic stability and interactions with metabolic enzymes. These interactions can affect metabolic flux and metabolite levels, potentially leading to alterations in cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s physicochemical properties, such as its trifluoromethyl group, play a role in its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s bioavailability and efficacy, making it essential to understand its transport mechanisms for effective therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall efficacy. Understanding the factors that influence its subcellular localization is essential for optimizing its therapeutic potential.

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methyl-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N5O2/c1-18-11(8-22(23)24)20-2-4-21(5-3-20)12-10(14)6-9(7-19-12)13(15,16)17/h6-8,18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJINBGUEHZXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115345
Record name 1-Piperazinemethanamine, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-α-(nitromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823194-64-4
Record name 1-Piperazinemethanamine, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-α-(nitromethylene)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823194-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinemethanamine, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-α-(nitromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine
Reactant of Route 2
(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine
Reactant of Route 3
Reactant of Route 3
(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine
Reactant of Route 4
Reactant of Route 4
(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine
Reactant of Route 5
Reactant of Route 5
(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine
Reactant of Route 6
Reactant of Route 6
(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.